1-Chloro-2-methoxy-3,5-dimethylbenzene
CAS No.:
Cat. No.: VC18787963
Molecular Formula: C9H11ClO
Molecular Weight: 170.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClO |
|---|---|
| Molecular Weight | 170.63 g/mol |
| IUPAC Name | 1-chloro-2-methoxy-3,5-dimethylbenzene |
| Standard InChI | InChI=1S/C9H11ClO/c1-6-4-7(2)9(11-3)8(10)5-6/h4-5H,1-3H3 |
| Standard InChI Key | PMSHADOKRQYHRF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)Cl)OC)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity
1-Chloro-2-methoxy-3,5-dimethylbenzene (CAS: 82477-66-5) has the molecular formula C₉H₁₁ClO and a molecular weight of 170.63 g/mol. The benzene ring is substituted at positions 1 (chlorine), 2 (methoxy), 3, and 5 (methyl groups), creating a sterically hindered and electronically diverse aromatic system. Its IUPAC name reflects this substitution pattern, while alternative designations include systematic and trade names depending on the context of use .
Spectroscopic and Computational Data
The compound’s structural confirmation relies on advanced analytical techniques:
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NMR Spectroscopy: Proton environments are distinct, with methyl groups resonating near δ 2.3 ppm and methoxy protons at δ 3.8 ppm.
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Mass Spectrometry: Predicted adducts include [M+H]⁺ at m/z 185.07277 and [M+Na]⁺ at m/z 207.05471, with collision cross-sections aiding in identification .
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SMILES Notation: CC1=CC(=C(C(=C1)Cl)OC)C , encoding the precise arrangement of substituents.
Synthesis and Industrial Production
Electrophilic Aromatic Substitution
The primary synthesis route involves electrophilic chlorination of a pre-substituted toluene derivative. For example, 3,5-dimethylanisole may undergo chlorination using Cl₂ or SO₂Cl₂ in the presence of Lewis acids like FeCl₃. Reaction conditions (temperature: 40–60°C, time: 12–24 hrs) are critical to achieving regioselectivity at the para position relative to the methoxy group .
Nucleophilic Displacement
A patent-pending method (CN113511960A) describes the reaction of 1,3-dichloro-5-methylbenzene with sodium methoxide in dimethyl sulfoxide at 95°C for 15 hours, yielding 67% product . Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Dimethyl sulfoxide |
| Temperature | 95°C |
| Reaction Time | 15 hours |
| Yield | 67% |
This method avoids hazardous intermediates and improves scalability compared to traditional routes .
Physicochemical Properties
Thermodynamic Constants
Experimental data from multiple sources reveal the following properties :
| Property | Value |
|---|---|
| Boiling Point | 201.9±20.0°C (at 760 mmHg) |
| Melting Point | -3°C |
| Density | 1.1±0.1 g/cm³ |
| Vapor Pressure | 0.4±0.4 mmHg (25°C) |
| LogP (Partition Coeff.) | 3.42 |
Solubility and Stability
The compound exhibits limited water solubility (<1 mg/mL at 25°C) but is miscible with organic solvents like dichloromethane and dimethylformamide . Stability under ambient conditions is high, though prolonged exposure to light or moisture may induce gradual decomposition.
Reactivity and Mechanistic Insights
Electrophilic Substitution
The methoxy group’s ortho/para-directing effect dominates reactivity, while methyl groups sterically hinder substitution at adjacent positions. Chlorine, a moderate deactivator, further influences regioselectivity. For instance, nitration favors the para position to the methoxy group, yielding 1-chloro-2-methoxy-3,5-dimethyl-4-nitrobenzene.
Nucleophilic Displacement
The chlorine atom can be replaced via SNAr (nucleophilic aromatic substitution) under harsh conditions (e.g., NH₃ at 150°C), though this is less common due to the compound’s stability.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s substituted aromatic core is a precursor to bioactive molecules, including:
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Antimicrobial agents: Functionalization at the chlorine site introduces heterocyclic moieties with enhanced activity.
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Anticancer drugs: Methoxy and methyl groups improve lipid solubility, aiding blood-brain barrier penetration.
Material Science
In polymer chemistry, it acts as a cross-linking agent for epoxy resins, enhancing thermal stability.
| Hazard | Precautionary Measure |
|---|---|
| Flammability | Store away from ignition sources |
| Skin Irritation | Use nitrile gloves |
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